2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid

Description

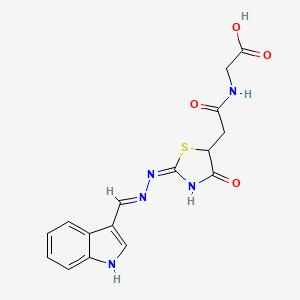

This compound features a hybrid structure combining a thiazolidin-4-one core, an indole moiety, and a hydrazono linker. The thiazolidinone ring is known for its bioactivity in antimicrobial and anticancer contexts, while the indole group enhances binding to biological targets like enzymes and receptors . The hydrazono bridge contributes to planar geometry, facilitating interactions with biomolecules. Synthetically, it is prepared via condensation of 3-formylindole derivatives with thiazolidinone precursors under reflux in acetic acid, followed by crystallization .

Properties

IUPAC Name |

2-[[2-[(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S/c22-13(18-8-14(23)24)5-12-15(25)20-16(26-12)21-19-7-9-6-17-11-4-2-1-3-10(9)11/h1-4,6-7,12,17H,5,8H2,(H,18,22)(H,23,24)(H,20,21,25)/b19-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVWTZFYBVVYTF-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NN=C3NC(=O)C(S3)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a complex organic molecule that incorporates an indole moiety, hydrazone linkage, and a thiazolidinone structure. This unique combination suggests potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Recent studies have shown that derivatives of thiazolidinone and indole compounds exhibit significant anticancer properties. For instance, compounds similar to our target compound have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives displayed IC50 values ranging from 5.1 to 22.08 µM , indicating potent antiproliferative effects compared to standard chemotherapeutics like sorafenib and doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16f | HepG2 | 6.19 ± 0.50 |

| 16f | MCF-7 | 5.10 ± 0.40 |

| Sorafenib | HepG2 | 9.18 ± 0.60 |

| Doxorubicin | MCF-7 | 7.26 ± 0.30 |

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been explored extensively. Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a thiazolidinone core demonstrated inhibition zones ranging from 19 mm to 26 mm against Staphylococcus aureus and Escherichia coli, respectively .

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 23 | 22 |

| Ampicillin | 26 | 24 |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of similar compounds was evaluated using the ABTS radical cation decolorization assay, showing inhibition percentages between 68.8% to 81.8% . This indicates that the presence of specific substituents on the phenyl group can enhance antioxidant activity.

Case Studies and Research Findings

- Indole Derivatives as Anticancer Agents : A study by Spallarossa et al. synthesized indole-based analogs that exhibited pro-apoptotic potential in various cancer cell lines . The findings suggest that the incorporation of indole can significantly enhance the anticancer activity of thiazolidinone derivatives.

- Antimicrobial Efficacy : Research conducted by Ali El-Rayyes et al. demonstrated that thiazolidinone compounds with specific substitutions showed promising antibacterial effects against common pathogens like E. coli and S. aureus, indicating a potential therapeutic application in infectious diseases .

- Mechanism of Action : The biological mechanisms underlying these activities often involve the inhibition of key enzymes or pathways associated with cancer cell proliferation or bacterial growth, although specific pathways for this compound remain to be elucidated.

Scientific Research Applications

The compound 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a complex organic molecule that combines an indole moiety, a thiazolidinone structure, and acetic acid derivatives. It is of interest in pharmaceutical research because of its unique arrangement of functional groups that may exhibit diverse biological activities.

Scientific Research Applications

The applications of this compound are broad and include:

- Synthesis of Derivatives Reactions are essential for synthesizing derivatives and exploring structure-activity relationships.

- Interaction Studies Focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways.

Several compounds share structural characteristics with this compound. Examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Arylidene-thiazolidinediones | Thiazolidinedione core | Antimicrobial, anticancer |

| Indole acetic acid derivatives | Indole core | Antioxidant, antimicrobial |

| Hydrazone derivatives | C=N bond | Antimicrobial, cytotoxic |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Key Observations :

- Microwave-assisted synthesis () reduces reaction time by ~75% and improves yields compared to conventional reflux methods .

- The use of nanoparticle catalysts (e.g., NiFe2O4 in ) enhances reaction efficiency and selectivity for oxazolone derivatives .

Table 3: Bioactivity Profiles

Key Observations :

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

The compound is synthesized via condensation reactions between hydrazine derivatives and thiazolidinone precursors. For example:

- Method A : Reflux 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate (2.0 equiv) for 3–5 hours. The product is recrystallized from DMF/acetic acid .

- Method B : Use thiourea derivatives with chloroacetic acid under similar reflux conditions to form thiazolidinone intermediates, followed by hydrazone coupling . Key Data :

| Precursor | Reagents | Conditions | Yield (%) | Characterization |

|---|---|---|---|---|

| 3-formyl-indole-2-carboxylic acid | AcOH, NaOAc | Reflux, 5 h | 75–82 | IR (C=O at 1680 cm⁻¹), ¹H NMR (δ 10.2 ppm, NH) |

Q. How is structural characterization performed for this compound?

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1670–1720 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .

- NMR Analysis : ¹H NMR detects hydrazone protons (δ 8.5–9.5 ppm) and indole aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR identifies thiazolidinone carbons (C=O at ~170 ppm) .

- Elemental Analysis : CHNS data validates stoichiometry (e.g., C: 52.58%, H: 3.80%, N: 15.29% for derivatives) .

Advanced Research Questions

Q. How do substituents on the indole or thiazolidinone moieties influence biological activity?

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance antiproliferative activity by increasing electrophilicity at the thiazolidinone core. For example, 4-chloro-phenyl derivatives show IC₅₀ values <10 µM in cancer cell lines .

- Hydrophobic Substituents : Improve membrane permeability. Methoxy groups on the indole ring increase logP by 0.5–1.0 units, correlating with improved in vivo efficacy . Contradictions : Some studies report reduced activity with bulkier substituents (e.g., tert-butyl), likely due to steric hindrance at target binding sites .

Q. What computational strategies optimize synthesis or predict reactivity?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for hydrazone formation. For example, ΔG‡ for E/Z isomerization is ~25 kcal/mol, favoring the E-configuration .

- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., acetic acid vs. DMF) and catalysts (NaOAc vs. Et₃N) for specific derivatives .

Q. How can spectral data contradictions (e.g., unexpected NH peaks) be resolved?

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing NH proton splitting at low temperatures (e.g., -40°C) .

- X-ray Crystallography : Resolve ambiguity in hydrazone geometry (E vs. Z) with single-crystal structures .

Methodological Considerations

Q. What purification techniques are optimal for hydrazone-thiazolidinone hybrids?

- Recrystallization : Use DMF/acetic acid (3:1 v/v) for high-purity crystals (>95%) .

- Column Chromatography : Employ silica gel with CHCl₃:MeOH (9:1) for polar derivatives. Monitor by TLC (Rf 0.3–0.5) .

Q. How to validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.